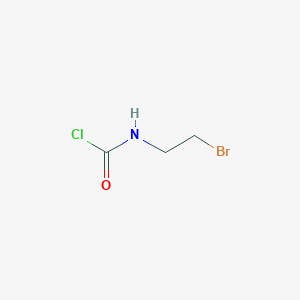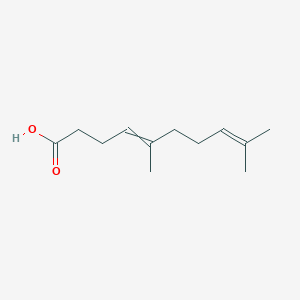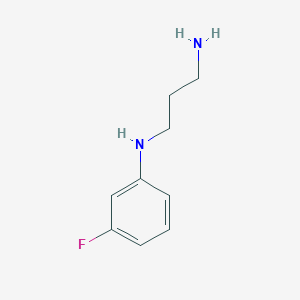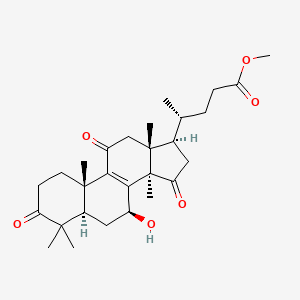
Methyl lucidenate A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl lucidenate A is a natural compound derived from the fungus Ganoderma lucidum, commonly known as Lingzhi or Reishi. This compound belongs to the class of triterpenoids, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects .
准备方法
Synthetic Routes and Reaction Conditions
Methyl lucidenate A can be synthesized through various methods, including extraction from Ganoderma lucidum. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the triterpenoids from the fungal material . The extracted compounds are then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound involves large-scale cultivation of Ganoderma lucidum, followed by extraction and purification processes. The cultivation is carried out under controlled conditions to ensure the optimal growth of the fungus and the production of triterpenoids. The extraction process is then scaled up using industrial-grade solvents and equipment to obtain significant quantities of this compound .
化学反应分析
Types of Reactions
Methyl lucidenate A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce this compound, resulting in reduced derivatives.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered functional groups, which may exhibit enhanced or modified biological activities .
科学研究应用
作用机制
The mechanism of action of methyl lucidenate A involves its interaction with various molecular targets and pathways. It has been shown to modulate signaling pathways involved in inflammation, oxidative stress, and apoptosis. For example, this compound can inhibit the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation, and activate caspase enzymes, which play a crucial role in apoptosis .
相似化合物的比较
Methyl lucidenate A is part of a larger group of triterpenoids found in Ganoderma lucidum. Similar compounds include:
- Lucidenic acid N
- Methyl lucidenate E2
- Methyl lucidenate F
- Butyl lucidenate N
These compounds share structural similarities with this compound but may exhibit different biological activities. For instance, methyl lucidenate F has been reported to inhibit tyrosinase activity, making it a potential candidate for skin-whitening agents . The uniqueness of this compound lies in its specific combination of biological activities, particularly its potent anti-inflammatory and anticancer properties .
属性
分子式 |
C28H40O6 |
|---|---|
分子量 |
472.6 g/mol |
IUPAC 名称 |
methyl (4R)-4-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C28H40O6/c1-15(8-9-22(33)34-7)16-12-21(32)28(6)24-17(29)13-19-25(2,3)20(31)10-11-26(19,4)23(24)18(30)14-27(16,28)5/h15-17,19,29H,8-14H2,1-7H3/t15-,16-,17+,19+,26+,27-,28+/m1/s1 |
InChI 键 |
AVSUQFFHBSVWRI-NZXXOGSYSA-N |
手性 SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C |
规范 SMILES |
CC(CCC(=O)OC)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


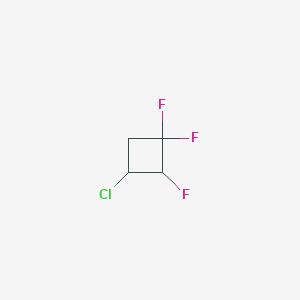
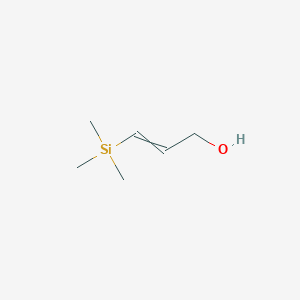
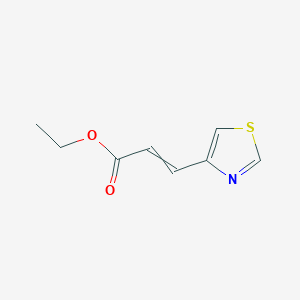
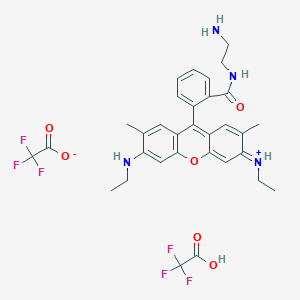
![But-2-enedioic acid;6-ethyl-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(oxan-4-ylamino)pyrazine-2-carboxamide](/img/structure/B12437259.png)
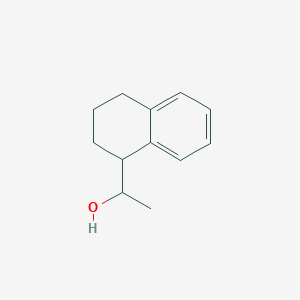
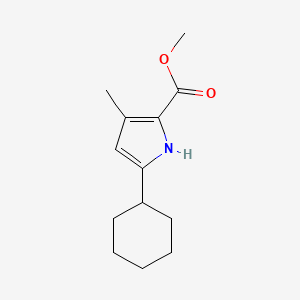
![[6-[[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12437278.png)
![4-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B12437289.png)
![[(3,5-Dichlorophenyl)methoxy]azanium chloride](/img/structure/B12437304.png)
![1,3-Dimethoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12437312.png)
